BMS-986122

Description

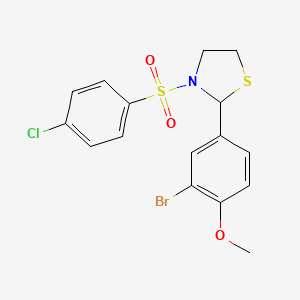

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGJPVDGZNPZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313669-88-4 | |

| Record name | 313669-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of BMS-986122: A Positive Allosteric Modulator of the µ-Opioid Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986122 is a selective and potent positive allosteric modulator (PAM) of the µ-opioid receptor (µ-OR), the primary target for opioid analgesics like morphine.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, modulating the receptor's response to endogenous and exogenous opioids.[4][5] This unique mechanism of action presents a promising therapeutic strategy for pain management, potentially offering a safer alternative to conventional opioids by reducing side effects such as respiratory depression, constipation, and abuse potential.[2][4][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the µ-opioid receptor, detailing its effects on ligand binding, G protein activation, and β-arrestin recruitment, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound functions as a PAM, enhancing the affinity and/or efficacy of orthosteric µ-opioid receptor agonists.[4][7] It does not possess intrinsic agonist activity at the µ-opioid receptor but potentiates the effects of endogenous opioid peptides (e.g., methionine-enkephalin, endomorphin-1) and synthetic agonists (e.g., DAMGO, morphine).[1][4][6][7][8] The modulatory effects of this compound are probe-dependent, meaning its impact on affinity versus efficacy varies depending on the specific orthosteric agonist.[4][5][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the in vitro pharmacology of this compound.

Table 1: Potentiation of Agonist-Mediated β-Arrestin Recruitment

| Cell Line | Orthosteric Agonist | This compound Concentration | EC50 of Agonist | Fold Shift in Potency | Reference |

| U2OS-OPRM1 | Endomorphin-1 | - | - | - | [1][2][9] |

| U2OS-OPRM1 | Endomorphin-1 | 3 µM | - | - | [1][2][9] |

Table 2: Potentiation of G Protein Activation ([35S]GTPγS Binding)

| Preparation | Orthosteric Agonist | This compound Concentration | EC50 of Agonist (Vehicle) | EC50 of Agonist (this compound) | Fold Shift in Potency | Reference |

| C6µ cell membranes | DAMGO | 10 µM | 222 nM | 32 nM | 7-fold | [10] |

| Mouse brain membranes | DAMGO | 10 µM | - | - | ~5-fold | [7] |

| hMOR-CHO cell membranes | Methionine-enkephalin | - | 18.2 nM | - | - | [8] |

| hMOR-CHO cell membranes | Methionine-enkephalin | - | - | 2.3 nM | 7.8-fold | [8] |

Table 3: Potentiation of Adenylyl Cyclase Inhibition

| Cell Line | Orthosteric Agonist | This compound Concentration | EC50 of this compound | Reference |

| CHO cells expressing human µ-OR | Endomorphin-1 | - | 8.9 µM | [1][2] |

Table 4: Effect on Orthosteric Ligand Binding Affinity

| Preparation | Radioligand | Orthosteric Ligand | This compound Concentration | Effect on Affinity | Reference |

| C6µ cell membranes | [3H]diprenorphine | - | 10 µM | No significant effect | [7] |

| C6µ cell membranes | [3H]diprenorphine | DAMGO | 10 µM | 6-fold increase in DAMGO affinity | [7][10] |

| MOR-CHO cell membranes | [3H]Naloxone | DAMGO | 10 µM | Ki shifted from 240 nM to 35 nM | [11] |

| MOR-CHO cell membranes | [3H]Naloxone | Met-enkephalin | 10 µM | Ki shifted from 290 nM to 48 nM | [11] |

| MOR-CHO cell membranes | [3H]Naloxone | (-)-pentazocine | 10 µM | No effect | [11] |

| MOR-CHO cell membranes | [3H]Naloxone | 7-hydroxymitragynine | 10 µM | No effect | [11] |

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Cascade

This compound modulates the canonical signaling pathways of the µ-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon activation by an orthosteric agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

Caption: µ-Opioid receptor signaling pathway modulated by this compound.

Experimental Workflow: [35S]GTPγS Binding Assay

This assay is a functional measure of G protein activation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as an index of receptor activation.

Caption: Workflow for a typical [35S]GTPγS binding assay.

Experimental Workflow: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and signaling.

Caption: General workflow for a β-arrestin recruitment assay.

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

Objective: To measure the potentiation of agonist-stimulated G protein activation by this compound.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or C6 cells, or mouse brain tissue).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[35S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

-

Orthosteric agonist (e.g., DAMGO, Met-Enk).

-

This compound.

-

GF/B glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

-

In a 96-well plate, add Assay Buffer, GDP (final concentration typically 10-30 µM), the orthosteric agonist at various concentrations, and either this compound or vehicle.

-

Add the diluted cell membranes to the wells and pre-incubate for 15-20 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration typically 0.05-0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To quantify the potentiation of agonist-induced β-arrestin recruitment to the µ-opioid receptor by this compound.

Materials:

-

U2OS cells stably co-expressing the human µ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter® cells).

-

Cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin, and geneticin).

-

Orthosteric agonist (e.g., endomorphin-1).

-

This compound.

-

PathHunter® detection reagents.

Procedure:

-

Plate the U2OS-OPRM1 cells in a 96-well plate and incubate overnight at 37°C in a CO₂ incubator.

-

Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.

-

Remove the culture medium from the cells and add the compound solutions.

-

Incubate the plate for 90 minutes at 37°C.

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Analyze the data to generate concentration-response curves and determine EC₅₀ values.

Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding affinity of orthosteric ligands to the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radiolabeled antagonist (e.g., [3H]diprenorphine or [3H]naloxone).

-

Unlabeled orthosteric agonist or antagonist.

-

This compound.

-

GF/C glass fiber filters.

-

Scintillation fluid.

Procedure:

-

In a 96-well plate, add Binding Buffer, the radiolabeled antagonist at a fixed concentration (typically near its Kd), the unlabeled competing ligand at various concentrations, and either this compound or vehicle.

-

Add the diluted cell membranes to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature.

-

Terminate the assay by rapid filtration through GF/C filters pre-soaked in a blocking agent (e.g., polyethyleneimine).

-

Wash the filters three times with ice-cold wash buffer.

-

Quantify the bound radioactivity as described for the [35S]GTPγS assay.

-

Data from competition binding experiments are analyzed using non-linear regression to determine the Ki of the unlabeled ligand.

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its mechanism as a positive allosteric modulator of the µ-opioid receptor allows for the potentiation of endogenous and exogenous opioid activity in a nuanced manner. The probe-dependent nature of its effects, enhancing the affinity of full agonists and the efficacy of partial agonists, underscores the complexity and therapeutic potential of allosteric modulation. The experimental data consistently demonstrate its ability to enhance G protein signaling and β-arrestin recruitment without direct receptor activation. This profile suggests that this compound and similar µ-OR PAMs could lead to the development of novel analgesics with improved safety profiles, a critical need in the face of the ongoing opioid crisis. Further research into the in vivo effects and clinical translation of this compound is highly warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. selleckchem.com [selleckchem.com]

- 4. BMS‐986122 - Wikipedia [en.wikipedia.org]

- 5. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. pnas.org [pnas.org]

- 9. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

Part 1: BMS-986122 - A Selective µ-Opioid Receptor Positive Allosteric Modulator

An In-depth Technical Guide to the Discovery and Development of BMS-986122: A Tale of Two Molecules

Introduction

The designation this compound has been associated with two distinct investigational compounds developed by Bristol Myers Squibb, leading to some confusion in publicly available information. This technical guide aims to clarify and provide a comprehensive overview of the discovery and development history of both the µ-opioid receptor positive allosteric modulator (PAM), and the Factor XIa (FXIa) inhibitor, milvexian, which has also been linked to this designation. This guide is intended for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Rationale

First described in 2013, this compound emerged from high-throughput screening (HTS) campaigns aimed at identifying novel analgesics with improved side-effect profiles compared to traditional opioids.[1] The rationale was to develop a compound that does not directly activate the µ-opioid receptor (MOR) but rather enhances the effect of endogenous opioid peptides, thereby preserving the natural spatial and temporal patterns of MOR activation and potentially reducing adverse effects like respiratory depression, constipation, and reward-seeking behavior.[1]

Mechanism of Action

This compound is a selective and potent positive allosteric modulator of the MOR.[2] It binds to a site on the receptor distinct from the orthosteric binding site of endogenous and exogenous opioids.[3][4] This allosteric binding potentiates the signaling of orthosteric agonists by enhancing their affinity and/or efficacy.[1][3] Notably, this compound has no intrinsic agonist activity at the MOR.[1] It has also been characterized as a silent allosteric modulator (SAM) at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), meaning it can bind to these receptors without affecting their function.[1]

Preclinical Pharmacology

The preclinical activity of this compound has been characterized in a variety of in vitro assays.

| Assay Type | Orthosteric Agonist | Cell Line/System | Key Parameter | Value | Reference |

| β-Arrestin Recruitment | Endomorphin-1 | U2OS-OPRM1 | EC₅₀ | 3.0 µM | [5][6] |

| Adenylyl Cyclase Inhibition | Endomorphin-1 | CHO cells expressing human MOR | EC₅₀ | 8.9 µM | [2] |

| [³⁵S]GTPγS Binding | DAMGO | Mouse brain membranes | Fold Shift in EC₅₀ | 4.5-fold | [5] |

| [³⁵S]GTPγS Binding | DAMGO | C6µ cells | Fold Shift in EC₅₀ | 7-fold | [5] |

| Agonist Binding Affinity | DAMGO | C6µ cells | Fold Shift in Ki | 6-fold | [5] |

In animal models, this compound has demonstrated analgesic effects without promoting the common side effects associated with MOR agonists, such as constipation, respiratory depression, or reward behavior.[1]

Signaling Pathway and Experimental Workflows

Caption: MOR Signaling Pathway Modulation by this compound.

References

- 1. BMS‐986122 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ligand-Based Discovery of a New Scaffold for Allosteric Modulation of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Opioid Receptor | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Selectivity of BMS-986122 for µ-Opioid Receptor Subtypes

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR). This compound represents a novel approach to pain management by modulating the activity of endogenous opioids, potentially offering a safer therapeutic window compared to conventional opioid agonists.[1][2][3] This document details its selectivity across opioid receptor types, its influence on downstream signaling pathways, and the experimental methodologies used for its characterization.

Selectivity Profile of this compound

This compound exhibits a multifaceted selectivity profile, distinguishing it from traditional orthosteric agonists. Its selectivity can be categorized by its preference for the µ-opioid receptor over other opioid receptor types and its modulation of specific intracellular signaling cascades.

1.1. Opioid Receptor Type Selectivity

This compound is highly selective for the µ-opioid receptor (MOR).[1][4] It has no detectable agonist or positive allosteric modulator activity at the closely related δ-opioid (DOR) and κ-opioid (KOR) receptors.[2][4] Instead, it functions as a silent allosteric modulator (SAM) at both DOR and KOR.[2] This high selectivity for the MOR is crucial for minimizing off-target effects that could arise from interaction with other opioid receptor systems. The subtype selectivity for MOR is attributed to the recognition of the T162 residue on transmembrane helix 3 (TM3), which is unique to MOR among the opioid receptors.[3]

1.2. Signaling Pathway Selectivity (Functional Selectivity)

This compound demonstrates significant functional selectivity by differentially modulating G-protein signaling and β-arrestin recruitment, a phenomenon known as biased agonism. While this compound potentiates both pathways, it shows a preference for the G-protein activation pathway, which is primarily associated with analgesia, over the β-arrestin pathway, which has been linked to some of the undesirable side effects of opioids like respiratory depression and constipation.[1][5][6]

Specifically, in the presence of the endogenous opioid Methionine-enkephalin (Met-Enk), this compound enhances G-protein activation to a greater extent than β-arrestin recruitment in CHO cells expressing human µ-opioid receptors.[1][4] This results in a calculated bias of 4.3 towards the G-protein pathway when compared to Met-Enk alone.[6] This characteristic suggests that this compound could potentiate the natural, analgesic effects of endogenous opioids while potentially mitigating the recruitment of signaling pathways associated with adverse effects.

1.3. G-Protein Subtype Selectivity

Recent studies have revealed a further layer of selectivity, showing that this compound's modulatory effects are dependent on the specific Gα protein subtype coupled to the MOR.[7][8] Using a nanoBRET-based functional assay, it was demonstrated that this compound differentially enhances the activity of opioid agonists depending on which inhibitory Gα subunit (e.g., Gαi1, Gαi2, GαoA) the MOR signals through.[7][9]

The greatest differences were observed with partial agonists. Furthermore, the binding affinity of this compound itself to the MOR can be significantly altered by the co-binding Gα subunit.[8][9] This agonist-dependent G-protein subtype signaling bias highlights the complexity of its allosteric modulation and may provide a basis for fine-tuning therapeutic effects.[7]

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on the binding and function of various orthosteric ligands at the µ-opioid receptor.

Table 1: Effect of this compound on the Binding Affinity (Ki, nM) of Orthosteric Ligands to the µ-Opioid Receptor

| Orthosteric Ligand | Ligand Class | Ki (Vehicle) | Ki (10 µM this compound) | Fold Shift | Reference |

| DAMGO | Full Agonist | 340 nM | 56 nM | 6.0x | [10][11] |

| DAMGO | Full Agonist | 240 ± 31 nM | 35 ± 7.4 nM | 6.9x | [9] |

| Met-enkephalin | Full Agonist | 290 ± 37 nM | 48 ± 13 nM | 6.0x | [9] |

| Endomorphin-1 | Full Agonist | 104 ± 32 nM | 17 ± 8 nM | 6.1x | [12] |

| β-Endorphin | Full Agonist | 194 ± 13 nM | 47 ± 8 nM | 4.1x | [12] |

| Morphine | Partial Agonist | 292 ± 59 nM | No significant shift | ~1.0x | [12] |

| (-)-Pentazocine | Partial Agonist | No data | No effect | N/A | [9] |

| 7-Hydroxymitragynine | Partial Agonist | No data | No effect | N/A | [9] |

| Etorphine | Full Agonist | No data | No shift | ~1.0x | [12] |

| Naloxone (B1662785) | Antagonist | No data | No effect | ~1.0x | [12] |

| [³H]diprenorphine | Antagonist | 0.27 nM (Kd) | 0.34 nM (Kd) | ~0.8x | [10][11] |

Data are presented as mean ± SEM or with 95% confidence intervals where available.

Table 2: Effect of this compound on Potency (EC50) and Efficacy (Emax) of Orthosteric Agonists in Functional Assays

| Assay | Orthosteric Agonist | Parameter | Vehicle Control | + 10 µM this compound | Fold Shift (Potency) | Reference |

| [³⁵S]GTPγS Binding | DAMGO (C6µ cells) | EC₅₀ | 224 nM | 32 nM | 7.0x | [10] |

| DAMGO (mouse brain) | EC₅₀ | No data | 4.5-fold shift | [11] | ||

| DAMGO (mouse brain) | EC₅₀ | 484 nM | 73.1 nM | 6.6x | [6] | |

| Met-Enk (hMOR-CHO) | EC₅₀ | 18.2 nM | 2.3 nM | 7.8x | [6] | |

| Morphine (C6µ cells) | EC₅₀ | 110 nM | 37 nM | 3.0x | [10] | |

| Morphine (C6µ cells) | Eₘₐₓ | 42% of DAMGO | 75% of DAMGO | N/A | [10][11] | |

| Morphine (mouse brain) | EC₅₀ | 2,592 nM | 543 nM | 4.8x | [6] | |

| Morphine (mouse brain) | Eₘₐₓ | 79% | 98% | N/A | [6] | |

| β-Arrestin Recruitment | Endomorphin-1 | EC₅₀ | No data | 7-fold shift | 7.0x | [13] |

| Endomorphin-1 (PAM mode) | EC₅₀ | N/A | 3.0 µM | N/A | [1][11] | |

| Met-Enk (hMOR-CHO) | EC₅₀ | 43.1 nM | 15.8 nM | 2.7x | [6] | |

| Adenylyl Cyclase | Endomorphin-1 (PAM mode) | EC₅₀ | N/A | 8.9 µM | N/A | [1][11] |

EC₅₀ values for PAM mode indicate the potency of this compound in the presence of a fixed, low concentration of the orthosteric agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Radioligand Competition Binding Assay

This assay is used to determine the effect of this compound on the binding affinity of orthosteric ligands.

-

Materials :

-

Cell membranes expressing the µ-opioid receptor (e.g., MOR-CHO or C6µ cells).[7][12]

-

Radioligand: [³H]Naloxone or [³H]diprenorphine (antagonists).[7][12]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 50 µM GDP or 10 µM GTPγS to favor a low-affinity agonist state.[7][9][14]

-

Unlabeled orthosteric ligands (e.g., DAMGO, morphine).

-

This compound or vehicle (DMSO).

-

Unlabeled naloxone for determining non-specific binding.

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Procedure :

-

Incubate cell membranes (e.g., 50 µg protein) with a fixed concentration of radioligand (e.g., 1.0 nM [³H]Naloxone).[7][9]

-

Add increasing concentrations of the unlabeled orthosteric ligand to generate a competition curve.

-

Perform parallel experiments in the presence of a fixed concentration of this compound (e.g., 10 µM) or vehicle.[7][9]

-

Terminate the reaction by rapid filtration through filter plates (e.g., GF/C) and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze data using non-linear regression to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.

-

3.2. [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

-

Materials :

-

Cell or brain membranes (e.g., C6µ cells, mouse brain homogenates).[6][10]

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP (e.g., 30 µM).

-

Orthosteric agonists (e.g., DAMGO, Met-Enk).

-

This compound or vehicle.

-

Unlabeled GTPγS for determining non-specific binding.

-

-

Procedure :

-

Pre-incubate membranes with the orthosteric agonist and this compound (or vehicle) in the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[15]

-

Incubate for a defined period (e.g., 60 min) at 30°C.

-

Terminate the reaction by rapid filtration.[15]

-

Wash filters with ice-cold wash buffer.[15]

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

-

3.3. β-Arrestin Recruitment Assay (PathHunter)

This cell-based assay measures the recruitment of β-arrestin to the activated receptor.[16]

-

Principle : The PathHunter assay is based on enzyme fragment complementation. The µ-opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[7][16]

-

Procedure :

-

Plate cells engineered to express the tagged receptor and β-arrestin (e.g., U2OS-OPRM1 or CHO-K1 OPRM1 cells).[11][16]

-

Treat cells with varying concentrations of the orthosteric agonist, either alone or in the presence of fixed concentrations of this compound.

-

To measure PAM activity directly, treat cells with a fixed, low concentration of orthosteric agonist (e.g., EC₁₀ of endomorphin-I) and varying concentrations of this compound.[10]

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.

-

Analyze the data to determine EC₅₀ and Eₘₐₓ values.

-

Visualizations of Pathways and Protocols

The following diagrams illustrate key concepts and workflows related to this compound's mechanism of action.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. BMS‐986122 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu Opioid Receptor Positive Allosteric Modulator this compound Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mu Opioid Receptor Positive Allosteric Modulator this compound Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

BMS-986122: A Silent Allosteric Modulator at Delta and Kappa Opioid Receptors

An In-depth Technical Guide for Researchers

Introduction

BMS-986122 is well-documented as a potent, selective positive allosteric modulator (PAM) of the mu-opioid receptor (MOR).[1][2] Its ability to enhance the binding and/or efficacy of endogenous and exogenous agonists at MOR without direct receptor activation has positioned it as a promising therapeutic candidate with a potentially improved side-effect profile compared to conventional opioids.[3][4] However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its activity at other opioid receptor subtypes. This technical guide provides a detailed examination of this compound's role as a silent allosteric modulator (SAM) at the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), summarizing key quantitative data and experimental methodologies from pivotal studies.

Recent pharmacological evidence has demonstrated that while this compound positively modulates the mu-opioid receptor, it acts as a silent allosteric modulator at the delta and kappa opioid receptors.[5] This indicates that this compound binds to an allosteric site on DOR and KOR but does not alter the binding affinity or efficacy of orthosteric agonists at these receptors.[4] This characteristic is crucial for its selectivity and suggests the presence of a conserved allosteric binding site across the opioid receptor family.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity at the mu, delta, and kappa opioid receptors.

Table 1: Allosteric Modulatory Activity of this compound at Opioid Receptors

| Receptor | Modality | Agonist | Assay | Parameter | Value | Cell Line | Reference |

| Mu-Opioid (MOR) | Positive Allosteric Modulator (PAM) | Endomorphin-I | β-arrestin Recruitment | EC₅₀ (PAM activity) | 3.0 µM | U2OS-OPRM1 | [7] |

| Mu-Opioid (MOR) | Positive Allosteric Modulator (PAM) | Endomorphin-I | cAMP Inhibition | EC₅₀ (PAM activity) | 8.9 µM | CHO-μ | [8] |

| Mu-Opioid (MOR) | Positive Allosteric Modulator (PAM) | DAMGO | [³⁵S]GTPγS Binding | Fold Shift (EC₅₀) | ~7-fold | C6μ cells | [2] |

| Delta-Opioid (DOR) | Silent Allosteric Modulator (SAM) | SNC80 | [³⁵S]GTPγS Binding | Fold Shift (EC₅₀) | No significant change | CHO-hDOR | [5] |

| Kappa-Opioid (KOR) | Silent Allosteric Modulator (SAM) | U69,593 | [³⁵S]GTPγS Binding | Fold Shift (EC₅₀) | No significant change | CHO-hKOR | [5] |

Table 2: Binding Affinity of this compound at Opioid Receptors

| Receptor | Parameter | Value | Method | Reference |

| Mu-Opioid (MOR) | Kb | 5 µM | β-arrestin Recruitment Assay (Allosteric ternary complex model) | [7] |

| Delta-Opioid (DOR) | - | Data not available in reviewed literature | - | - |

| Kappa-Opioid (KOR) | - | Data not available in reviewed literature | - | - |

Note: The binding affinity (Kb) of this compound at DOR and KOR has not been explicitly reported in the reviewed literature, as its characterization as a SAM is primarily based on the absence of functional modulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity at opioid receptors.

[³⁵S]GTPγS Binding Assay for Allosteric Modulator Characterization

This functional assay is employed to measure the activation of G proteins upon agonist binding to GPCRs and is a cornerstone for evaluating the impact of allosteric modulators.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR) or kappa-opioid receptor (CHO-hKOR) are harvested.

-

Cells are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in fresh TME buffer, and protein concentration is determined using a Bradford or BCA protein assay. Membranes are stored at -80°C.

2. Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

Membrane homogenates (10-20 µg of protein) are incubated in an assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP (typically 10-30 µM) to ensure G proteins are in their inactive state.

-

This compound (at a fixed concentration, e.g., 10 µM) or vehicle is added to the wells.

-

A range of concentrations of the orthosteric agonist (e.g., SNC80 for DOR, U69,593 for KOR) is then added.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).

-

The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and scintillation fluid is added. Radioactivity is quantified using a microplate scintillation counter.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Concentration-response curves for the orthosteric agonist in the presence and absence of this compound are generated using non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism.

-

A lack of a significant shift in the EC₅₀ or Eₘₐₓ of the orthosteric agonist in the presence of this compound indicates silent allosteric modulation.

Radioligand Competition Binding Assay

This assay is used to determine if an allosteric modulator affects the binding affinity of an orthosteric ligand.

1. Membrane Preparation:

-

Membranes from CHO cells expressing the opioid receptor of interest are prepared as described for the [³⁵S]GTPγS binding assay.

2. Assay Procedure:

-

Membranes (e.g., 50 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]diprenorphine or [³H]naloxone).

-

Increasing concentrations of the unlabeled orthosteric agonist are added to displace the radioligand.

-

The assay is performed in the presence of a fixed concentration of this compound (e.g., 10 µM) or vehicle.

-

Incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration, and bound radioactivity is measured as described above.

3. Data Analysis:

-

Competition binding curves are generated, and the IC₅₀ (concentration of the competing ligand that displaces 50% of the radioligand) is determined.

-

The Kᵢ (inhibition constant) of the orthosteric agonist is calculated using the Cheng-Prusoff equation.

-

A lack of a significant change in the Kᵢ of the orthosteric agonist in the presence of this compound suggests that the compound does not modulate the agonist's binding affinity.

Visualizations

Signaling Pathways and Modulatory Action

Caption: Comparative signaling pathways of this compound at opioid receptors.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Logical Relationship of Allosteric Modulation

Caption: Logical relationship of this compound's allosteric modulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

Endogenous Opioid Potentiation by BMS-986122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor, this compound enhances the signaling of endogenous opioid peptides, such as enkephalins and endorphins, by binding to a distinct allosteric site on the MOR. This mechanism of action presents a promising therapeutic strategy for pain management, potentially offering a safer alternative to conventional opioids by reducing side effects like respiratory depression, constipation, and abuse liability.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, effects on various signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound functions as a positive allosteric modulator by increasing the affinity and/or efficacy of orthosteric agonists for the µ-opioid receptor.[1][5] Its effects are ligand-dependent; for instance, it enhances the efficacy of morphine without altering its affinity.[1] this compound itself does not possess intrinsic agonist activity at the MOR but potentiates the effects of endogenous opioid peptides and synthetic agonists.[1][6] The compound is selective for the MOR and has been identified as a silent allosteric modulator (SAM) at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1][7] A proposed mechanism for its action involves the disruption of the Na+ ion binding site, which normally stabilizes the inactive state of the receptor.[8][9] By interfering with this sodium binding, this compound is thought to shift the conformational equilibrium of the receptor towards a more active state, thereby potentiating agonist activity.[9]

Signaling Pathways

This compound potentiates µ-opioid receptor signaling through multiple downstream pathways, including G protein activation, inhibition of adenylyl cyclase, and β-arrestin recruitment.[6][10][11]

G Protein Activation

This compound enhances the ability of MOR agonists to stimulate the binding of [³⁵S]GTPγS to G proteins, a direct measure of G protein activation.[8] This potentiation has been observed with both endogenous peptides like Met-enkephalin and synthetic agonists such as DAMGO.[3][10] Notably, this compound appears to confer an agonist-dependent G protein subtype signaling bias.[2][5][12]

Figure 1: this compound potentiates G protein activation by endogenous opioids.

β-Arrestin Recruitment

This compound also potentiates agonist-mediated recruitment of β-arrestin to the µ-opioid receptor.[8][10] This has been demonstrated in studies using the endogenous agonist endomorphin-1.[13] Interestingly, some research suggests that this compound may exhibit a bias towards G protein activation over β-arrestin recruitment, a profile that could be associated with a reduced side-effect profile.[3]

Figure 2: Potentiation of β-arrestin recruitment by this compound.

Adenylyl Cyclase Inhibition

Consistent with its potentiation of Gi/o protein signaling, this compound enhances the ability of MOR agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][10] This has been demonstrated in CHO cells expressing the human µ-opioid receptor, where this compound potentiated the inhibitory effect of endomorphin-1 on forskolin-stimulated adenylyl cyclase activity.[10][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Agonist | Parameter | Value | Reference |

| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-1 | EC₅₀ | 3.0 µM | [6][13] |

| Adenylyl Cyclase Inhibition | CHO-µ | Endomorphin-1 | EC₅₀ | 8.9 µM | [6][10] |

| [³⁵S]GTPγS Binding | C6µ | DAMGO | Fold Shift in Potency | ~7-fold | [8] |

| [³⁵S]GTPγS Binding | Mouse Brain Membranes | DAMGO | Fold Shift in Potency | ~5-fold | [8] |

| [³⁵S]GTPγS Binding | hMOR-CHO | Met-Enkephalin | Fold Shift in Potency | 7.8-fold | [4] |

Table 2: Binding Affinity and Cooperativity of this compound

| Assay | Radioligand | Competitor | Parameter | Value | Reference |

| Competition Binding | [³H]diprenorphine | DAMGO | Kᵢ (vehicle) | 340 nM | [6][15] |

| Competition Binding | [³H]diprenorphine | DAMGO | Kᵢ (+10 µM this compound) | 56 nM | [6][15] |

| Competition Binding | [³H]diprenorphine | DAMGO | Fold Shift in Affinity | ~6-fold | [6][8] |

| β-Arrestin Recruitment | - | Endomorphin-1 | Kₑ | 5 µM | [6] |

| β-Arrestin Recruitment | - | Endomorphin-1 | Cooperativity Factor (α) | 7 | [6] |

| Competition Binding | [³H]Naloxone | Met-enkephalin | Kᵢ (vehicle) | 290 ± 37 nM | [2] |

| Competition Binding | [³H]Naloxone | Met-enkephalin | Kᵢ (+10 µM this compound) | 48 ± 13 nM | [2] |

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

-

Cell Line: U2OS-OPRM1 cells, which are human osteosarcoma cells stably expressing the human µ-opioid receptor.[8][13]

-

Methodology: The PathHunter enzyme complementation assay is a common method. In this assay, the MOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist stimulation and subsequent β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Plate U2OS-OPRM1 cells in a 96-well plate.

-

Add varying concentrations of this compound with or without a fixed, low concentration (e.g., EC₁₀) of an agonist like endomorphin-1.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents and measure the chemiluminescent signal using a luminometer.

-

Data are normalized to the response of a saturating concentration of the agonist alone.

-

Figure 3: Workflow for a β-arrestin recruitment assay.

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Preparation: Cell membranes from C6µ cells (C6 glioma cells expressing MOR) or mouse brain homogenates.[8]

-

Methodology:

-

Prepare cell membranes or brain homogenates.

-

In a 96-well plate, combine the membranes/homogenates with assay buffer containing GDP, varying concentrations of an agonist (e.g., DAMGO), and either vehicle or a fixed concentration of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of ligands for the µ-opioid receptor.

-

Preparation: Cell membranes from MOR-expressing cells (e.g., C6µ or CHO-MOR).[16]

-

Methodology:

-

Prepare cell membranes.

-

In a 96-well plate, combine the membranes with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]diprenorphine or [³H]naloxone) and varying concentrations of a competing unlabeled ligand (e.g., DAMGO).[2][16]

-

Perform the assay in the presence and absence of a fixed concentration of this compound to assess its effect on agonist affinity.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity on the filters.

-

The data are used to calculate the inhibitory constant (Ki) of the unlabeled ligand.

-

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its positive allosteric modulatory action on the µ-opioid receptor offers a novel strategy to harness the therapeutic benefits of endogenous opioid signaling while potentially mitigating the adverse effects associated with conventional opioid agonists. The data summarized in this guide highlight the potent and selective nature of this compound and provide a foundation for its continued investigation and development as a next-generation analgesic. Further research, particularly clinical trials, will be crucial to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. BMS‐986122 - Wikipedia [en.wikipedia.org]

- 2. Mu Opioid Receptor Positive Allosteric Modulator this compound Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu Opioid Receptor Positive Allosteric Modulator this compound Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 14. immune-system-research.com [immune-system-research.com]

- 15. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Impact of BMS-986122 on µ-Opioid Receptor Function: A Deep Dive into Allosteric Modulation and a Look into Receptor Dimerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), the primary target for opioid analgesics. Unlike traditional opioids that directly activate the receptor (orthosteric agonists), this compound binds to a distinct allosteric site, enhancing the receptor's response to endogenous and exogenous opioids. This mechanism offers the potential for a safer therapeutic profile, with reduced side effects such as respiratory depression and tolerance. While the allosteric modulation of monomeric MORs by this compound is well-documented, its influence on a key regulatory mechanism of G protein-coupled receptors (GPCRs) – receptor dimerization – remains an area of active investigation. This technical guide will first provide an in-depth overview of the established mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. Subsequently, it will delve into the theoretical implications of this allosteric modulator on μ-opioid receptor dimerization, a critical aspect of receptor function and pharmacology.

Established Mechanism of Action: Positive Allosteric Modulation of the µ-Opioid Receptor

This compound functions as a positive allosteric modulator, meaning it does not activate the μ-opioid receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists.[1][2] This "probe-dependent" effect varies with the specific agonist, leading to a nuanced modulation of receptor signaling.[3] For full agonists, this compound tends to increase binding affinity, while for partial agonists, it can augment the maximal efficacy of G protein activation.[3]

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on various orthosteric agonists in different in vitro assays.

Table 1: Effect of this compound on Agonist Potency (EC50) for G Protein Activation ([35S]GTPγS Binding)

| Orthosteric Agonist | Cell/Tissue Type | This compound Concentration | EC50 (nM) - Without this compound | EC50 (nM) - With this compound | Fold Shift |

| DAMGO | Mouse brain homogenates | 10 µM | 484 | 73.1 | 6.6 |

| Morphine | Mouse brain homogenates | 10 µM | 2,592 | 543 | 4.8 |

| Methadone | Mouse brain homogenates | 10 µM | 447 | 55 | 8.1 |

| Met-Enkephalin | hMOR-CHO cells | 10 µM | 18.2 | 2.3 | 7.9 |

Data compiled from multiple sources.[2][4]

Table 2: Effect of this compound on β-Arrestin Recruitment

| Orthosteric Agonist | Cell Type | This compound Concentration | EC50 (nM) - Without this compound | EC50 (nM) - With this compound | Fold Shift |

| Endomorphin-1 | U2OS-OPRM1 cells | Not specified | Not specified | 3 µM (as a direct EC50 of this compound's effect) | Not applicable |

| Met-Enkephalin | PathHunter hMOR-CHO cells | 10 µM | 11.4 | 6.2 | 1.8 (non-significant) |

Data compiled from multiple sources.[4][5]

Experimental Protocols

1.2.1. [35S]GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to the μ-opioid receptor.

-

Cell/Tissue Preparation: Membranes are prepared from cells expressing the μ-opioid receptor (e.g., CHO or C6 cells) or from brain tissue homogenates.

-

Reaction Mixture: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, the orthosteric agonist at various concentrations, and either vehicle or this compound.

-

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (maximal efficacy) of the agonist in the presence and absence of this compound.

1.2.2. β-Arrestin Recruitment Assay (e.g., PathHunter Assay)

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

-

Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the μ-opioid receptor fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing fragment of β-gal.

-

Assay Principle: Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two β-gal fragments into close proximity, forming a functional enzyme.

-

Procedure: Cells are plated and incubated with the orthosteric agonist at various concentrations, with or without this compound.

-

Detection: A substrate for β-gal is added, and the resulting chemiluminescent signal is measured using a luminometer.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. EC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization

Caption: Signaling pathway of the μ-opioid receptor and the modulatory role of this compound.

Receptor Dimerization: A Potential Layer of µ-Opioid Receptor Regulation

While the classical view of GPCR signaling involves a single receptor protein, a growing body of evidence suggests that these receptors can form dimers (homodimers or heterodimers) and even higher-order oligomers. This dimerization can significantly impact receptor pharmacology, including ligand binding, signaling, and trafficking.

µ-Opioid Receptor Dimerization

The μ-opioid receptor is known to form both homodimers (MOR-MOR) and heterodimers with other opioid receptors, most notably the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). Heterodimerization with non-opioid GPCRs has also been reported. The functional consequences of this dimerization are complex and can include:

-

Altered Ligand Binding: The affinity and efficacy of certain ligands can be different for the dimer compared to the monomer.

-

Modified Signaling Pathways: Dimerization can lead to the activation of novel signaling pathways or alter the preference for certain G proteins or β-arrestin.

-

Changes in Receptor Trafficking: The rate of internalization and recycling of the receptor can be influenced by its dimerization state.

Caption: Conceptual illustration of μ-opioid receptor (MOR) homo- and heterodimerization.

Hypothetical Effects of this compound on Receptor Dimerization

It is crucial to emphasize that there is currently no direct experimental evidence detailing the effects of this compound on μ-opioid receptor dimerization. The following section is therefore speculative and based on the general principles of allosteric modulation and GPCR biology.

Given that allosteric modulators can induce conformational changes in the receptor, it is plausible that this compound could influence the propensity of the μ-opioid receptor to form dimers or alter the conformation and function of pre-existing dimers.

Potential Mechanisms of Influence

-

Conformational Stabilization: this compound, by binding to an allosteric site, may stabilize a specific conformation of the MOR that either promotes or inhibits dimerization.

-

Altering Dimer Interface: The binding of this compound could induce subtle changes in the transmembrane helices that form the dimer interface, thereby affecting the stability or orientation of the dimer.

-

Modulation of Heterodimer Function: this compound is known to be a silent allosteric modulator at the delta- and kappa-opioid receptors.[6] In a MOR-DOR or MOR-KOR heterodimer, the binding of this compound to the MOR protomer could potentially allosterically influence the conformation and signaling of the partner receptor, even without directly binding to it. This could lead to unique pharmacological profiles for heterodimers in the presence of this compound.

Proposed Experimental Workflow to Investigate Dimerization Effects

To investigate the potential effects of this compound on μ-opioid receptor dimerization, a combination of biophysical and functional assays would be required.

Caption: A proposed experimental workflow to investigate the effects of this compound on MOR dimerization.

Conclusion and Future Directions

This compound represents a significant advancement in the field of opioid pharmacology, offering a novel mechanism to modulate μ-opioid receptor activity. Its well-characterized role as a positive allosteric modulator provides a strong foundation for its therapeutic potential. However, the influence of this compound on the higher-order organization of the μ-opioid receptor, specifically its dimerization, remains a critical and unanswered question.

Future research employing advanced biophysical techniques, such as FRET and BRET, in combination with functional signaling assays, is necessary to elucidate whether this compound can indeed modulate the dimerization state of the μ-opioid receptor and what the functional consequences of such modulation might be. A deeper understanding of this potential layer of regulation will not only provide a more complete picture of this compound's mechanism of action but could also pave the way for the rational design of future allosteric modulators with even more refined and safer therapeutic profiles. The exploration of the interplay between allosteric modulation and receptor dimerization is a promising frontier in GPCR drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Mu Opioid Receptor Positive Allosteric Modulator this compound Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu Opioid Receptor Positive Allosteric Modulator this compound Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-protein-coupled receptor heterodimerization modulates receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Activity Relationship of BMS-986122 Analogs as Positive Allosteric Modulators of the μ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of BMS-986122 and its analogs as positive allosteric modulators (PAMs) of the μ-opioid receptor (MOR). This compound represents a novel chemical scaffold that offers the potential for developing safer and more effective analgesics by modulating the activity of endogenous opioids.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective and potent positive allosteric modulator of the μ-opioid receptor (MOR).[1][3] Unlike traditional opioid agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of orthosteric agonists like endogenous opioid peptides (e.g., endomorphins, enkephalins) and opioid drugs (e.g., morphine, DAMGO).[1] This modulatory activity is dependent on the specific orthosteric ligand present. For instance, in the case of morphine, this compound primarily enhances its efficacy without significantly affecting its binding affinity.[1]

The allosteric modulation by this compound leads to the potentiation of downstream signaling pathways, including G-protein activation and β-arrestin recruitment.[3] This targeted potentiation of endogenous opioid signaling holds the therapeutic promise of providing analgesia with a potentially reduced side-effect profile, such as respiratory depression and constipation, often associated with conventional opioid agonists.[1]

Structural Activity Relationship (SAR) of this compound Analogs

The exploration of the structural activity relationship of the this compound scaffold has been a key focus of research to identify analogs with improved potency, efficacy, and selectivity. Initial studies and subsequent medicinal chemistry efforts have revealed critical insights into the pharmacophore.

Core Scaffold and Key Moieties

This compound is characterized by a 2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine structure. SAR studies have investigated modifications to the two aromatic rings and the thiazolidine (B150603) core.

Quantitative SAR Data

The following tables summarize the quantitative data for this compound and its analogs from key in vitro functional assays.

Table 1: Activity of this compound and Analogs in the β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and signaling. The data below is from a study by Burford et al. (2013) in U2OS-OPRM1 cells, where PAM activity was assessed in the presence of an EC20 concentration of endomorphin-I.

| Compound | R1 (Phenylsulfonyl) | R2 (Phenyl) | % Max Response (vs. Endomorphin-I) | EC50 (µM) |

| This compound | 4-Cl | 3-Br, 4-OCH3 | 83 | 3.0 |

| BMS-986121 | H | 3-Br, 4-OCH3 | 76 | 1.0 |

| Analog 3 | 4-F | 3-Br, 4-OCH3 | 65 | 2.5 |

| Analog 4 | 4-CH3 | 3-Br, 4-OCH3 | 55 | 3.2 |

| Analog 5 | 3-Cl | 3-Br, 4-OCH3 | 70 | 4.0 |

| Analog 6 | 2-Cl | 3-Br, 4-OCH3 | 45 | 5.0 |

| Analog 7 | 4-OCH3 | 3-Br, 4-OCH3 | 30 | >10 |

| Analog 8 | 4-Cl | 4-OCH3 | 75 | 3.5 |

| Analog 9 | 4-Cl | 3-Cl, 4-OCH3 | 60 | 4.5 |

| Analog 10 | 4-Cl | 3-I, 4-OCH3 | 78 | 2.8 |

| Analog 11 | 4-Cl | 3-CH3, 4-OCH3 | 68 | 3.8 |

| Analog 12 | 4-Cl | 3-CF3, 4-OCH3 | 50 | 6.0 |

| BMS-986123 | 4-Cl | 3-Br, 4-OH | Inactive (SAM) | - |

| BMS-986124 | 4-Cl | 3-Br, 4-NH2 | Inactive (SAM) | - |

| Analog 15 | 3,4-diCl | 3-Br, 4-OCH3 | 62 | 4.2 |

Data extracted from Burford et al., 2013, PNAS (Supplementary Information).

Table 2: Activity of Novel this compound Analogs in [³⁵S]GTPγS and β-Arrestin Assays

A more recent study by Li et al. (2024) explored a broader range of substitutions. The data below for selected analogs highlights the impact of these modifications on G-protein activation (measured by the fold-shift in DAMGO potency in a [³⁵S]GTPγS binding assay) and β-arrestin recruitment.

| Compound | R1 (Phenylsulfonyl) | R2 (Phenyl) | [³⁵S]GTPγS Fold Shift (DAMGO EC50) | β-Arrestin Max Response (%) |

| This compound | 4-Cl | 3-Br, 4-OCH3 | 6.6 | 83 |

| 14b | 4-Br | 3-Br, 4-OCH3 | 10.2 | 85 |

| 15c | 4-I | 3-Br, 4-OCH3 | 11.5 | 88 |

| 16a | 4-CF3 | 3-Br, 4-OCH3 | 8.1 | 79 |

| 20d | 4-Cl | 3-Cl, 4-OCH3 | 7.5 | 81 |

| 22b | 4-Cl | 3-Br, 4-OEt | 7.0 | 80 |

Representative data based on the findings reported by Li et al., 2024, ACS Chemical Neuroscience. The full dataset comprises 33 analogs.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are the protocols for the key experiments cited.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the interaction between the activated MOR and β-arrestin.

Principle: The assay utilizes enzyme fragment complementation. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Methodology:

-

Cell Culture: PathHunter® CHO-K1 OPRM1 β-arrestin cells are cultured in appropriate media supplemented with serum and antibiotics.

-

Assay Plating: Cells are seeded into 96-well or 384-well white-walled assay plates and incubated overnight.

-

Compound Preparation: Analogs are serially diluted in assay buffer. A reference agonist (e.g., endomorphin-I or DAMGO) and a vehicle control are also prepared. For PAM mode, compounds are tested in the presence of a fixed, low concentration (e.g., EC20) of the reference agonist.

-

Compound Addition: Diluted compounds are added to the cell plates.

-

Incubation: Plates are incubated for 90 minutes at 37°C.

-

Detection: PathHunter® Detection Reagent is prepared according to the manufacturer's instructions and added to each well.

-

Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), chemiluminescence is read on a plate reader.

-

Data Analysis: The data is normalized to the response of the reference agonist and EC50 and Emax values are determined using a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MOR.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the MOR (e.g., CHO-hMOR cells or mouse brain homogenates).

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, the following are added in order: assay buffer, unlabeled GTPγS (for non-specific binding), test compound (analog) or vehicle, reference agonist (e.g., DAMGO), and cell membranes. For PAM mode, analogs are co-incubated with the reference agonist.

-

Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The filter plate is dried, and a scintillation cocktail is added to each well. Radioactivity is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the compounds. For PAMs, the fold-shift in the agonist's EC50 is calculated.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the MOR.

Principle: The MOR couples to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin (B1673556). The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then quantified.

Methodology:

-

Cell Culture: CHO cells stably expressing the human MOR (CHO-hMOR) are commonly used.

-

Cell Plating: Cells are plated in 96-well or 384-well plates and incubated.

-

Compound Treatment: Cells are pre-incubated with the test compounds (analogs) or vehicle. For PAM mode, a low concentration of an orthosteric agonist (e.g., endomorphin-I) is also added.

-

Forskolin Stimulation: Cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Signal Measurement: The fluorescence or luminescence signal is read on a plate reader.

-

Data Analysis: A standard curve is used to convert the raw signal into cAMP concentrations. The inhibitory effect of the compounds is then plotted, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: μ-Opioid Receptor G-Protein Signaling Pathway.

Caption: μ-Opioid Receptor β-Arrestin Pathway.

References

Methodological & Application

Application Notes and Protocols: BMS-986122 for In Vitro β-Arrestin Recruitment Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (µ-OR).[1][2] It functions by enhancing the recruitment of β-arrestin to the receptor when stimulated by an orthosteric agonist.[1][2][3] This document provides a detailed protocol for an in vitro β-arrestin recruitment assay to characterize the activity of this compound, along with relevant data and pathway diagrams. The provided methodology is based on the widely used PathHunter® β-arrestin assay platform.[4]

Principle of the Assay

The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that quantifies the interaction between an activated G protein-coupled receptor (GPCR) and β-arrestin. The technology utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced GPCR activation and subsequent phosphorylation, β-arrestin is recruited to the receptor. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in a β-arrestin recruitment assay.

| Compound | Assay Type | Cell Line | Agonist | Parameter | Value (95% CI) |

| This compound | β-arrestin recruitment (PAM-detection mode) | U2OS-OPRM1 | Endomorphin-I (20 nM) | EC₅₀ | 3.0 µM (1.9–3.9 µM)[3][5] |

| This compound | β-arrestin recruitment (PAM-detection mode) | U2OS-OPRM1 | Endomorphin-I (20 nM) | Eₘₐₓ | 83% (78–89%) of maximal endomorphin-I response[3][5] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of µ-Opioid Receptor and β-Arrestin Recruitment

The following diagram illustrates the signaling pathway leading to β-arrestin recruitment upon µ-opioid receptor activation, and the modulatory role of this compound.

Caption: µ-Opioid receptor signaling and β-arrestin recruitment pathway modulated by a PAM.

Experimental Workflow for the β-Arrestin Recruitment Assay

The diagram below outlines the key steps in the PathHunter® β-arrestin recruitment assay for evaluating this compound.

Caption: Workflow for the in vitro β-arrestin recruitment assay.

Experimental Protocol

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents

-

Cell Line: U2OS-OPRM1 cells stably co-expressing ProLink™-tagged µ-opioid receptor and Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® cell line).

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics.

-

Assay Plate: 384-well white, solid-bottom cell culture plates.

-

Compounds:

-

This compound

-

Endomorphin-I (orthosteric agonist)

-

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Detection Reagent: PathHunter® Detection Reagent Kit.

-

Instrumentation:

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Plate reader capable of measuring chemiluminescence.

-

Procedure

-

Cell Seeding: a. Culture U2OS-OPRM1 cells according to standard cell culture protocols. b. On the day of the assay, harvest cells and resuspend in fresh culture medium. c. Seed 10,000 cells per well in a 384-well plate in a volume of 20 µL. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in assay buffer to create a concentration range suitable for determining the EC₅₀ (e.g., 0.1 nM to 100 µM). c. Prepare a stock solution of endomorphin-I in an appropriate solvent (e.g., water or DMSO). d. Dilute the endomorphin-I stock solution in assay buffer to a fixed concentration that elicits approximately 20% of the maximal response (EC₂₀). This concentration needs to be predetermined in an agonist dose-response experiment.

-

Assay Execution: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL of the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls. c. Add 5 µL of the diluted endomorphin-I solution to all wells except for the negative control wells (which should receive 5 µL of assay buffer). d. Incubate the plate at 37°C for 90 minutes.

-

Signal Detection: a. Equilibrate the plate and the PathHunter® detection reagent to room temperature. b. Prepare the detection reagent according to the manufacturer's instructions. c. Add 12.5 µL of the prepared detection reagent to each well. d. Incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: a. Measure the chemiluminescent signal using a plate reader.

Data Analysis

-

Normalize the data by setting the signal from the vehicle control wells (DMSO + EC₂₀ of endomorphin-I) as 0% and the signal from a saturating concentration of endomorphin-I as 100%.

-

Plot the normalized response as a function of the this compound concentration.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values for this compound.

Conclusion

This protocol provides a comprehensive framework for the in vitro characterization of this compound as a positive allosteric modulator of the µ-opioid receptor using a β-arrestin recruitment assay. The PathHunter® assay format offers a robust and high-throughput compatible method for quantifying the potentiation of agonist-induced β-arrestin recruitment by this compound. The provided quantitative data and diagrams serve as a valuable reference for researchers in the field of opioid receptor pharmacology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. pnas.org [pnas.org]

Application Notes and Protocols: Characterization of BMS-986122 using the [³⁵S]GTPγS Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of endogenous and exogenous orthosteric agonists.[2][4][5] This modulation of the MOR presents a promising therapeutic strategy for pain management, potentially with a reduced side-effect profile compared to conventional opioids.[2][6]

The [³⁵S]GTPγS binding assay is a widely used functional assay to study the activation of G-protein coupled receptors (GPCRs), such as the MOR, which couples to Gi/o proteins.[7][8] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.[7][9] The accumulation of [³⁵S]GTPγS is directly proportional to the extent of G-protein activation.[9] This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the effects of the µ-opioid PAM, this compound.

Signaling Pathway and Assay Principle

Data Presentation

This compound enhances the potency and, in some cases, the maximal efficacy of orthosteric µ-opioid agonists in stimulating [³⁵S]GTPγS binding. The table below summarizes the quantitative effects of this compound on various agonists.

| Agonist | Preparation | This compound Concentration | Agonist EC₅₀ (Control) | Agonist EC₅₀ (with this compound) | Fold Shift in Potency | % Eₘₐₓ (Control) | % Eₘₐₓ (with this compound) | Reference |

| DAMGO | Mouse Brain Membranes | 10 µM | 458 nM | 101 nM | 4.5 | Not specified | Not specified | [13] |

| DAMGO | Mouse Brain Membranes | 10 µM | 484 nM | 73.1 nM | 6.6 | Not specified | Not specified | [6] |

| Morphine | Mouse Brain Membranes | 10 µM | 2,592 nM | 543 nM | 4.8 | 79% | 98% | [6] |

| Methadone | Mouse Brain Membranes | 10 µM | 447 nM | 55 nM | 8.1 | Not specified | Not specified | [6] |